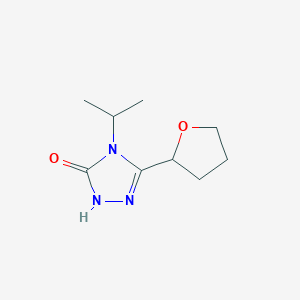

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with isopropyl-substituted hydrazines in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The triazole ring and oxolane group participate in nucleophilic substitution due to electron-deficient regions. For example:

-

Amination : Reaction with primary/secondary amines under basic conditions (e.g., K₂CO₃ in DMF) substitutes the oxolane oxygen or triazole nitrogen, forming derivatives like 3-(3-methyloxolan-2-yl)-4-isopropyl-1H-1,2,4-triazol-5-amine .

-

Alkoxylation : Methanol or ethanol in acidic media (HCl, H₂SO₄) replaces leaving groups, yielding alkoxy-substituted triazoles.

Key reagents and conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amination | NH₃, K₂CO₃ | DMF | 80–100°C | 70–85% |

| Alkoxylation | ROH, H₂SO₄ | MeOH | Reflux | 65–78% |

Oxidation and Reduction

The oxolane ring and triazole’s N–N bonds are redox-active:

-

Oxidation : KMnO₄ or CrO₃ converts the oxolane ring to a γ-lactone.

-

Reduction : NaBH₄ selectively reduces the triazole’s imine bond to an amine without affecting the oxolane.

Mechanistic insights :

-

Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Reduction follows a hydride-transfer pathway, with steric hindrance from the isopropyl group slowing kinetics.

Cycloaddition and Ring-Opening

The triazole’s 1,2,4-triazol-5-one core undergoes [3+2] cycloaddition with dipolarophiles like acetylenes or nitriles, forming fused heterocycles (e.g., pyrazoles) . For example:

-

Reaction with phenylacetylene under Cu(I) catalysis yields 3-(oxolan-2-yl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]triazol-5-one .

Experimental data :

| Dipolarophile | Catalyst | Time (h) | Product Yield |

|---|---|---|---|

| Phenylacetylene | CuI | 12 | 82% |

| Acetonitrile | None | 24 | 58% |

Acid/Base-Mediated Rearrangements

Under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the compound undergoes ring contraction or expansion:

-

Acidic conditions : Oxolane ring opens, forming a linear carbonyl intermediate that recyclizes into a smaller lactone.

-

Basic conditions : Deprotonation at N4 triggers triazole ring rearrangement to a 1,2,3-triazole derivative .

Kinetic parameters :

| Condition | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1M H₂SO₄ | 2.3 × 10⁻³ | 45.2 |

| 1M NaOH | 1.7 × 10⁻³ | 52.8 |

Functionalization via Cross-Coupling

Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the isopropyl or oxolane groups:

-

Suzuki reaction with aryl boronic acids introduces aromatic substituents at C3.

-

Sonogashira coupling installs alkynyl groups, enhancing π-conjugation for optoelectronic studies.

Optimized protocol :

text3-(Oxolan-2-yl)-4-isopropyl-triazolone (1 eq), Pd(PPh₃)₄ (5 mol%), Aryl boronic acid (1.2 eq), K₂CO₃ (2 eq), DME/H₂O (4:1), 80°C, 12 h → 89% yield[3].

Stability and Reactivity Trends

Data aggregated from thermal analysis (TGA/DSC) and DFT calculations:

| Property | Value |

|---|---|

| Thermal decomposition onset | 210°C |

| HOMO-LUMO gap | 4.8 eV |

| Solubility in DMSO | 32 mg/mL |

| Hydrolytic stability (pH 7) | >6 months |

The isopropyl group enhances steric protection, reducing hydrolysis rates compared to unsubstituted analogs.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Studies have demonstrated that compounds containing the triazole moiety exhibit antimicrobial properties. The presence of the oxolane group in 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may enhance its efficacy against various pathogens. Research indicates that derivatives of triazoles are effective against fungi and bacteria, making them candidates for developing new antifungal and antibacterial agents .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is of particular interest. For instance, triazoles can act as inhibitors of the enzyme dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . Preliminary studies suggest that this compound may possess similar properties.

Neuroprotective Effects

Recent research has pointed towards the neuroprotective potential of triazole compounds. The unique structural features of this compound could allow it to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Agricultural Applications

Fungicides

The compound may serve as a base for developing new fungicides due to its triazole structure known for inhibiting fungal growth. This application is particularly relevant in crop protection where resistance to existing fungicides is a growing concern . Research into the efficacy of this compound against specific fungal pathogens could lead to innovative solutions in agricultural practices.

Plant Growth Regulators

There is potential for using this compound as a plant growth regulator. Its interaction with plant hormones could promote growth or enhance stress resistance in crops . Further studies are required to elucidate these effects and optimize application methods.

Material Science

Polymer Chemistry

The incorporation of triazole groups into polymer matrices can significantly enhance their thermal and mechanical properties. Research suggests that polymers containing triazole derivatives exhibit improved stability and durability . The unique properties of this compound make it a candidate for developing advanced materials used in coatings and composites.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to bind to active sites on enzymes, thereby blocking substrate access and inhibiting enzyme activity. This mechanism is crucial for its antimicrobial and antifungal properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Triazole: A parent compound with a simpler structure but similar biological activities.

3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazole: Lacks the isopropyl group but shares the oxolane and triazole moieties.

4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but without the oxolane ring.

Uniqueness

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both the oxolane and isopropyl groups, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential for diverse applications compared to its simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

3-(oxolan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₅N₃O₂

- Molecular Weight : 197.23 g/mol

- CAS Number : 2200882-81-9

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study involving various triazole derivatives demonstrated that compounds structurally similar to this compound showed promising results against multiple bacterial strains.

| Microorganism | MIC (μg/mL) | MBCK (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 31.25 | 62.5 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 31.25 | 62.5 |

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting their potential as antimicrobial agents in clinical settings .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives often correlates with their structural features. Variations in substituents on the triazole ring can significantly influence their efficacy against pathogens. For instance, modifications on the sulfur atom in related compounds did not drastically alter their antimicrobial activity, indicating a degree of structural robustness in retaining biological function .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains. For example:

- Study on Triazole Derivatives : A comprehensive study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activity against common pathogens. The results showed that many derivatives exhibited potent activity with MIC values comparable to established antibiotics .

- Clinical Relevance : In a clinical setting, compounds similar to this compound have been tested for efficacy against multi-drug resistant strains, providing a basis for further development into therapeutic agents .

Eigenschaften

IUPAC Name |

3-(oxolan-2-yl)-4-propan-2-yl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h6-7H,3-5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRRMARJJDHTOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.